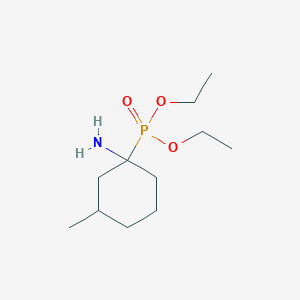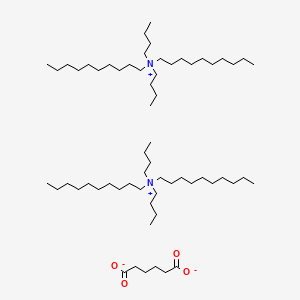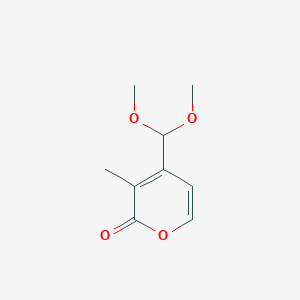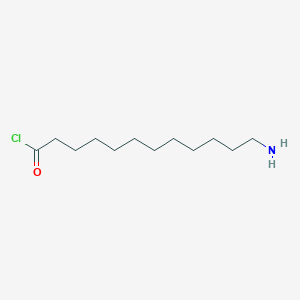![molecular formula C26H42N4O14S2 B12534196 (2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid CAS No. 673458-19-0](/img/structure/B12534196.png)
(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple carboxymethyl and amino groups, as well as a disulfide bond. Its unique configuration makes it a subject of interest in chemical, biological, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the amino acid backbone, followed by the introduction of carboxymethyl groups through carboxymethylation reactions. The disulfide bond is formed via oxidation reactions involving thiol groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability due to its disulfide bond.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid involves its interaction with various molecular targets. The disulfide bond plays a crucial role in modulating the compound’s activity, allowing it to form stable complexes with proteins and other biomolecules. This interaction can influence protein folding, stability, and function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with a similar disulfide bond, involved in cellular redox reactions.
Cysteine: An amino acid with a thiol group, which can form disulfide bonds.
Dithiothreitol (DTT): A reducing agent used to break disulfide bonds in proteins.
Uniqueness
What sets (2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid apart is its combination of multiple carboxymethyl and amino groups, along with a disulfide bond. This unique structure allows it to participate in a diverse array of chemical reactions and interactions, making it a versatile compound in various scientific disciplines.
Properties
CAS No. |
673458-19-0 |
|---|---|
Molecular Formula |
C26H42N4O14S2 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C26H42N4O14S2/c31-19(27-9-3-1-5-17(25(41)42)29(13-21(33)34)14-22(35)36)7-11-45-46-12-8-20(32)28-10-4-2-6-18(26(43)44)30(15-23(37)38)16-24(39)40/h17-18H,1-16H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/t17-,18-/m0/s1 |
InChI Key |
IGBVQXZYRWXDQT-ROUUACIJSA-N |
Isomeric SMILES |
C(CCNC(=O)CCSSCCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C(CCNC(=O)CCSSCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CC(C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)



![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)

![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)

![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)

![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)

